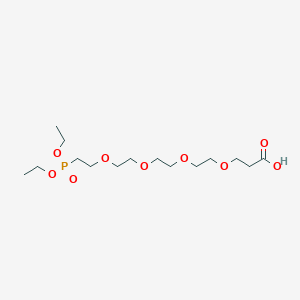

Carboxy-PEG4-phosphonic acid ethyl ester

Description

Contextualization of PEGylated Phosphonic Acid Derivatives in Modern Research

PEGylated phosphonic acid derivatives represent a class of molecules that combine the beneficial properties of polyethylene (B3416737) glycol (PEG) and phosphonic acids. axispharm.com This combination is particularly powerful, leveraging the biocompatibility and solubility-enhancing characteristics of PEG with the strong surface-binding capabilities of phosphonic acids. axispharm.com These derivatives are increasingly used for surface modification to improve stability and biocompatibility. axispharm.com

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com Their use in biological applications began in the 1970s, and since the 1990s, the development of monodisperse PEG linkers with defined molecular weights and functionalities has allowed for more precise bioconjugation strategies. chempep.com

The significance of PEG linkers stems from a unique combination of properties:

Water Solubility : The polymer's repeating ethylene oxide units readily form hydrogen bonds with water, making PEG highly soluble in aqueous solutions. chempep.combiochempeg.com

Biocompatibility : PEG is known for its non-toxic nature and is approved for various medical and pharmaceutical applications. chempep.comcreativepegworks.com

Low Immunogenicity : PEG generally does not provoke a significant immune response, which is crucial for in-vivo applications. chempep.comfcad.com

Flexibility : The structure of PEG linkers provides conformational flexibility. chempep.com

These properties have made PEG linkers indispensable tools in drug delivery, protein stabilization, and nanoparticle functionalization. creativepegworks.comcreative-diagnostics.com The process of attaching PEG chains, known as PEGylation, can improve the pharmacokinetic profiles of therapeutic molecules by increasing their circulation time and stability. creativepegworks.combiochempeg.com PEG linkers have evolved from simple spacers to complex architectures, including heterobifunctional and branched structures, to meet the demands of advanced molecular design. chempep.comfcad.com

The phosphonic acid functional group, with its P-C bond, is a structural analog of the phosphate (B84403) group and is noted for its strong coordination properties. nih.gov This characteristic makes phosphonic acids and their ester derivatives highly effective for the functionalization and modification of various surfaces, particularly metal oxides. axispharm.comnih.gov Their ability to form stable, ordered monolayers on substrates like titanium oxide, zirconium oxide, and indium tin oxide is a key feature exploited in materials science.

In the realm of biomolecular interactions, phosphonic acids serve as potent chelating agents and can be used for bone targeting due to their affinity for the calcium ions present in hydroxyapatite (B223615). axispharm.comnih.gov Phosphonate (B1237965) derivatives have been investigated for a wide range of biomedical applications, including as enzyme inhibitors and for medical imaging. nih.govnih.gov The synthesis of phosphonic acid esters is often a crucial step, as the ester groups can serve as protecting groups or be used to modulate the molecule's properties before being hydrolyzed to the active phosphonic acid. nih.govresearchgate.net The development of efficient methods for the synthesis of phosphonic acids and their esters remains an area of active research due to their broad applicability. researchgate.netresearchgate.net

Multifunctional Heterobifunctional Linkers in Current Research Paradigms

Heterobifunctional linkers are chemical reagents that possess two different reactive groups. scbt.com This design allows them to connect two distinct molecular entities, such as a protein and a drug molecule, or a biomolecule and a surface. scbt.com These linkers are fundamental tools for creating conjugates for drug delivery, developing diagnostic assays, and studying molecular interactions. scbt.comrsc.org Carboxy-PEG4-phosphonic acid is an example of a heterobifunctional PEG compound, making it more versatile than homobifunctional PEGs which have the same functional group on both ends. biosynth.com

Orthogonal functional groups are distinct reactive sites within a molecule that can be addressed by specific chemical reactions without affecting each other. fiveable.mersc.org This concept, known as orthogonal protection or orthogonal activation, is a cornerstone of modern multistep organic synthesis, particularly in the construction of complex molecules like peptides, oligonucleotides, and other biomaterials. fiveable.mersc.orgwikipedia.org

The primary advantage of orthogonality is the precise control it offers over chemical transformations. fiveable.me It allows for the selective modification of one part of a molecule while other sensitive groups remain protected, minimizing side reactions and simplifying purification processes. wikipedia.org This strategy is essential for building complex molecular architectures in a planned, sequential manner. rsc.org For example, in peptide synthesis, orthogonal protecting groups like Fmoc and Boc allow for the stepwise addition of amino acids to a growing peptide chain. fiveable.me

Carboxy-PEG4-phosphonic acid ethyl ester embodies the principles of multifunctional, heterobifunctional design with orthogonal reactivity. broadpharm.com It is identified as a PEG-based linker that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are complex molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system. medchemexpress.com

The versatility of this linker stems from its distinct functional ends:

Carboxylic Acid : This group can be readily activated (e.g., with EDC or HATU) to react with primary amines, forming stable amide bonds. broadpharm.combroadpharm.com This functionality is commonly used to attach the linker to a ligand for an E3 ligase or a target protein. broadpharm.com

Phosphonic Acid Ethyl Ester : The ester serves as a protected form of the phosphonic acid. The phosphonate moiety is a strong metal-binding group, particularly useful for anchoring the final construct to metal oxide surfaces for applications in biosensors or functionalized materials. axispharm.com The ethyl group can be removed under specific conditions to unmask the phosphonic acid. researchgate.net

PEG4 Spacer : The hydrophilic tetraethylene glycol chain enhances the water solubility of the molecule and its conjugates, which is often a critical requirement for biological applications. broadpharm.combroadpharm.com

Table 1: Physicochemical Properties of Carboxy-PEG4-phosphonic acid and its Ethyl Ester Derivative

| Property | Carboxy-PEG4-phosphonic acid | This compound |

| Chemical Formula | C11H23O9P | C13H27O9P |

| Molecular Weight | 330.27 g/mol | 358.32 g/mol |

| CAS Number | 1623791-69-4 | 1964503-39-6 |

| Appearance | Varies (solid or oil) | Varies (solid or oil) |

| Solubility | Soluble in aqueous media | Soluble in aqueous media |

| Data sourced from BroadPharm and Biosynth. biosynth.combroadpharm.combroadpharm.com |

Table 2: Orthogonal Reactivity of Functional Groups

| Functional Group | Reactive Partner | Coupling Chemistry | Key Reagents/Conditions | Resulting Bond |

| Carboxylic Acid | Primary Amines | Amidation | EDC, HATU | Amide |

| Phosphonic Acid | Metal Oxide Surfaces | Coordination/Chemisorption | - | Phosphonate-Metal Bond |

| This table summarizes the distinct reactivity of the terminal groups, enabling sequential conjugation. broadpharm.combroadpharm.com |

Overview of Research Directions and Unanswered Questions for this compound

The application of this compound as a linker in PROTACs suggests that a primary research direction is in the field of targeted protein degradation. medchemexpress.commedchemexpress.com Future studies will likely focus on optimizing the length and composition of the PEG linker to fine-tune the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, thereby enhancing degradation efficiency and selectivity.

Another significant research avenue lies in materials science and biosensor development. The phosphonate group's strong affinity for metal oxide surfaces makes this linker ideal for immobilizing biomolecules (peptides, antibodies, nucleic acids) onto sensor chips or nanoparticles. axispharm.com Unanswered questions in this area revolve around the long-term stability of the phosphonate-surface linkage in complex biological media and how the linker's flexibility and length impact the functionality of the immobilized biomolecule. Further exploration is needed to fully harness the potential of this and similar linkers in creating advanced, stable, and highly sensitive diagnostic and analytical platforms.

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31O9P/c1-3-23-25(18,24-4-2)14-13-22-12-11-21-10-9-20-8-7-19-6-5-15(16)17/h3-14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBOZPJXNCOSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for Carboxy Peg4 Phosphonic Acid Ethyl Ester and Its Analogues

Synthesis of the PEGylated Phosphonate (B1237965) Ester Core Structure

The foundational challenge in synthesizing Carboxy-PEG4-phosphonic acid ethyl ester lies in the controlled, orthogonal functionalization of a PEG chain. This involves the stepwise or convergent introduction of two distinct reactive moieties onto the PEG scaffold.

The formation of the C-P bond in phosphonates is a critical step, with several established methods available.

Michaelis-Arbuzov and Michaelis-Becker Reactions: The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. frontiersin.orgresearchgate.net This reaction proceeds via a quasiphosphonium salt intermediate to form the dialkyl phosphonate. researchgate.net The Michaelis-Becker reaction provides an alternative route. frontiersin.org However, these conventional methods can sometimes be limited by side reactions or harsh conditions. frontiersin.org

Catalytic Systems: More recent protocols offer milder and more efficient alternatives. One such method employs a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in PEG-400 as a benign solvent. This system facilitates the reaction between a benzyl (B1604629) halide and a dialkyl phosphite at room temperature, achieving excellent yield and selectivity. frontiersin.org

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful method for condensing phosphonic acids with alcohols. This reaction utilizes the redox chemistry of triphenylphosphine (B44618) and a dialkylazodicarboxylate (like DIAD) to form the phosphonate ester under mild conditions. google.com This approach is particularly useful for solid-phase synthesis. google.com

Selective Esterification: Achieving selective mono-esterification of a phosphonic acid can be challenging. A notable method involves using triethyl orthoacetate as both a reagent and solvent. The reaction's outcome is temperature-dependent; at lower temperatures (e.g., 30°C), the monoester is formed preferentially, while higher temperatures favor the formation of the diester. nih.gov This control is crucial for synthesizing the desired ethyl ester. The dealkylation of dialkyl phosphonates, often achieved using the McKenna procedure (bromotrimethylsilane followed by methanolysis), is a standard method to generate the free phosphonic acid, which can then be selectively esterified. nih.gov

A summary of common phosphonate synthesis methods is presented below.

Table 1: Comparison of Phosphonate Ester Synthesis Methods| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Heat | General, widely used | Can require high temperatures, potential side reactions | frontiersin.orgresearchgate.net |

| KI/K₂CO₃ Catalysis | Benzyl halide, Dialkyl phosphite, KI, K₂CO₃, PEG-400 | Room Temperature | Mild, efficient, avoids toxic solvents | Substrate scope may be limited | frontiersin.org |

| Mitsunobu Reaction | Phosphonic acid, Alcohol, TPP, DIAD | Mild, Anhydrous | Mild conditions, suitable for solid-phase | Stoichiometric byproducts can complicate purification | google.com |

| Selective Esterification | Phosphonic acid, Triethyl orthoacetate | Temperature-controlled (30-100°C) | Selective for mono- or di-ester, no additional reagents | Requires careful temperature control | nih.gov |

Introducing a terminal carboxylic acid onto a PEG chain requires methods that are compatible with the polyether backbone and any other existing functional groups.

Reaction with Anhydrides: A common and effective strategy involves reacting the terminal hydroxyl group of a PEG chain with a cyclic anhydride (B1165640), such as succinic anhydride. This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and results in the opening of the anhydride ring to form a terminal carboxylic acid. nih.govplos.org

Alkylation followed by Hydrolysis: An alternative route is the alkylation of a terminal PEG-hydroxyl with an ester-protected halo-acetic acid, such as ethyl bromoacetate, followed by hydrolysis of the ester to reveal the carboxylic acid. researchgate.net

Tertiary Ester Hydrolysis: A robust method for introducing a carboxyl group involves reacting a PEG with a tertiary ester reagent. The resulting PEG-tertiary ester can then be selectively hydrolyzed under strong basic conditions (e.g., using an alkali metal hydroxide (B78521) in aqueous solution) to form the PEG carboxylate salt, which is subsequently acidified. justia.comgoogle.com This method is advantageous as it avoids the use of trifluoroacetic acid for deprotection. justia.com

The synthesis of the PEG chain itself, specifically a discrete chain of four ethylene (B1197577) glycol units (PEG4), requires precise control to avoid polydispersity.

Anionic Ring-Opening Polymerization: The industrial-scale synthesis of PEG involves the anionic ring-opening polymerization of ethylene oxide. This process is typically initiated by a nucleophile such as methanol (B129727) or water, leading to monomethoxy-PEG (mPEG) or PEG-diol, respectively. google.com However, this method produces a distribution of polymer chain lengths.

Stepwise Solid-Phase Synthesis: To obtain monodisperse PEGs like PEG4, a stepwise synthesis approach is preferred. This method is often performed on a solid support, such as a Wang resin. nih.govdntb.gov.ua The synthesis cycle typically involves three key steps: deprotection of a terminal protecting group (e.g., a dimethoxytrityl, DMTr, group), deprotonation of the newly freed hydroxyl, and coupling with a protected PEG monomer via a Williamson ether formation. nih.gov This iterative process allows for the controlled, sequential addition of ethylene glycol units, ensuring a defined chain length. nih.govdntb.gov.ua This approach is chromatography-free during the synthesis, with the final product cleaved from the resin at the end. nih.gov

Advanced Synthetic Routes and Optimization for Yield and Purity

The creation of heterobifunctional molecules like this compound necessitates advanced strategies that ensure the correct placement of functional groups and facilitate purification.

The ability to modify one end of a PEG chain without affecting the other is paramount.

Asymmetric Monofunctionalization: A key strategy for synthesizing heterobifunctional PEGs starts with a symmetric PEG-diol. Selective monotosylation or monomesylation of one of the terminal hydroxyl groups provides an activated intermediate. mdpi.comresearchgate.net This activated group can then undergo nucleophilic substitution with moieties like sodium azide (B81097) to introduce an azide function, which is a precursor to an amine or can be used in "click" chemistry. mdpi.comresearchgate.net

Orthogonal Protecting Groups: The use of protecting groups that can be removed under different conditions (orthogonal protection) is fundamental. For instance, an acid-labile group like DMTr can be used on one end while a base-labile group protects the other, allowing for sequential modification. d-nb.info

Click Chemistry: The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a prime example of "click chemistry," is a highly specific and efficient chemoselective reaction. mdpi.comnih.gov It allows for the conjugation of an azide-functionalized PEG with an alkyne-containing molecule (or vice versa) with high yield and tolerance for other functional groups, making it a powerful tool for building complex PEGylated structures. mdpi.comnih.gov

Table 2: Key Chemoselective Reactions in Heterobifunctional PEG Synthesis

| Reaction | Description | Key Features | Citations |

|---|---|---|---|

| Monotosylation | Selective activation of one hydroxyl group in a PEG-diol. | Enables asymmetric functionalization. | mdpi.comresearchgate.net |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., tosylate) by a nucleophile (e.g., N₃⁻, HS⁻). | Introduces a wide variety of functional groups. | mdpi.comresearchgate.net |

| Click Chemistry (CuAAC) | Cycloaddition between an azide and an alkyne catalyzed by Cu(I). | High specificity, quantitative yield, mild conditions. | mdpi.comnih.govnih.gov |

| Amide Bond Formation | Coupling of a carboxylic acid and an amine using activating agents (e.g., EDC, HATU). | Forms stable amide linkages. | broadpharm.com |

The inherent properties of PEG derivatives—high polarity and, in some cases, charge—can make their purification challenging. A combination of chromatographic and non-chromatographic techniques is often required to isolate the desired product with high purity.

Size Exclusion Chromatography (SEC): SEC is a widely used initial purification step. It separates molecules based on their hydrodynamic size, effectively removing unreacted PEG, low molecular weight reagents, and protein aggregates (in bioconjugation mixtures).

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique is particularly effective for purifying PEGylated species where the attachment of the neutral PEG chain shields the surface charges of a molecule, altering its binding affinity to the IEX resin. It can even separate positional isomers. springernature.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It serves as a valuable polishing step, often complementary to IEX. springernature.com

Reversed-Phase Chromatography: For less polar PEG derivatives, reversed-phase HPLC can be effective. However, the high polarity of many PEG linkers can lead to poor retention and streaking on standard silica (B1680970) columns. Specialized solvent systems, such as chloroform/methanol or gradients involving ethanol/isopropanol, can improve separation. reddit.com

Non-Chromatographic Methods: For larger-scale purification, membrane-based techniques such as ultrafiltration and diafiltration are efficient for separating PEGylated products from smaller impurities. nih.gov Aqueous two-phase systems have also been successfully employed. nih.gov

Divergent Synthesis of this compound Analogues

Divergent synthesis provides an efficient pathway to a variety of analogues by modifying a central scaffold. This approach is instrumental in fine-tuning the physicochemical properties of the linker, such as solubility, length, and release mechanisms. Starting from a common precursor, modifications can be systematically introduced to the polyethylene (B3416737) glycol (PEG) chain, the phosphonate ester group, and the spacer backbone.

The length and structure of the polyethylene glycol (PEG) chain are critical determinants of a conjugate's pharmacological and physicochemical properties, including solubility, stability, and in vivo behavior. broadpharm.comrsc.org Varying the number of ethylene glycol units allows for precise control over the linker's length, which can influence the binding affinity and efficacy of the final conjugate, such as a PROTAC or an antibody-drug conjugate (ADC). broadpharm.com Research has shown that the length of the PEG linker can significantly affect the tumor-targeting ability of nanocarriers, with longer chains sometimes providing enhanced accumulation in tumor tissues. nih.gov

The synthesis of analogues with different PEG chain lengths typically involves starting with commercially available, monodispersed PEG units of varying lengths (e.g., PEG2, PEG3, PEG5). broadpharm.com These precursors, which already contain a terminal functional group like a hydroxyl or a halide, can be elaborated through established chemical transformations to install the terminal carboxyl and phosphonic acid ethyl ester moieties. For instance, a bromo-PEG-phosphonic acid diethyl ester can serve as a precursor, where the bromine is converted to a carboxyl group via a cyanation-hydrolysis sequence or other nucleophilic substitution reactions. A variety of carboxy-PEG-phosphonic acid analogues with different PEG chain lengths are available from commercial suppliers. broadpharm.combroadpharm.com

The architecture can also be modified from linear to branched structures, although linear PEG linkers are most common for this class of compounds. broadpharm.com The choice of PEG chain length is a key variable in optimizing the performance of the resulting bioconjugate. nih.gov

Table 1: Examples of Carboxy-PEG-Phosphonic Acid/Ester Analogues with Varied PEG Chain Lengths This table is interactive. You can sort and filter the data.

The ethyl ester of the phosphonate group in this compound can be systematically varied to other alkyl forms, such as methyl, propyl, or benzyl esters. This modification can influence the compound's stability, cell permeability, and susceptibility to enzymatic cleavage. The synthesis of these analogues generally relies on well-established methods in organophosphorus chemistry, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, adapted for PEGylated substrates. frontiersin.org

A common divergent approach starts with a PEGylated halide (e.g., Bromo-PEG4-COOH protected ester). This intermediate can be reacted with various trialkyl phosphites, P(OR)₃, in a Michaelis-Arbuzov reaction. The choice of trialkyl phosphite (e.g., trimethyl phosphite, tripropyl phosphite) directly determines the resulting phosphonate ester form. For instance, reacting the PEGylated halide with trimethyl phosphite would yield the dimethyl phosphonate ester analogue.

Alternatively, a one-pot synthesis method can be employed. For example, a protocol using a PEG-400/KI catalytic system has been shown to be effective for the synthesis of benzyl phosphonates from benzyl halides and could be adapted for these purposes. frontiersin.org Another strategy involves the condensation of alcohols with methyl phosphonates followed by selective demethylation, a method that is relatively insensitive to steric hindrance. google.com The synthesis of mixed phosphonate diesters can also be achieved using phosphonylaminium salts, which avoids issues like the need for strong bases or complex reagents. mdpi.com These methods provide a versatile toolkit for creating a library of phosphonate ester analogues. google.commdpi.com

Table 2: Synthetic Approaches for Varied Phosphonate Esters This table is interactive. You can sort and filter the data.

For applications in controlled drug release, such as in ADCs, incorporating a cleavable linkage within the spacer of the bifunctional molecule is a key design strategy. nih.govnih.gov These linkages are designed to be stable in systemic circulation but to break under specific conditions found at the target site, such as changes in pH or the presence of certain enzymes. nih.govjenkemusa.com The synthesis of such analogues involves incorporating a chemically labile group between the PEG chain and one of the terminal functionalities.

Several classes of cleavable linkers can be introduced:

Ester-based Linkers: Simple ester bonds can be incorporated, which are susceptible to hydrolysis by esterases or under acidic/basic conditions. jenkemusa.com For example, a succinate (B1194679) or glutarate linker can be introduced between the PEG chain and the phosphonate moiety. jenkemusa.com

Disulfide Linkers: A disulfide bond (-S-S-) can be placed within the linker. This bond is readily cleaved in the reducing environment inside cells due to the high concentration of glutathione. nih.gov

pH-Sensitive Linkers: Linkages such as hydrazones or phosphoramidates can be designed to be stable at physiological pH (7.4) but to hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.0) or lysosomes (pH 4.5). nih.gov A phosphoramidate-based linker, for instance, has been developed for the pH-triggered release of amine-containing payloads. nih.gov

Enzymatically Cleavable Linkers: Short peptide sequences, such as the Valine-Citrulline (Val-Cit) or Valine-Alanine (Val-Ala) dipeptides, can be incorporated into the linker. broadpharm.comnih.gov These sequences are specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. nih.gov

The synthesis of these analogues requires multi-step procedures where the cleavable moiety is first attached to one part of the molecule (e.g., the PEG chain) before the final fragment (e.g., the phosphonate group) is added.

Table 3: Examples of Cleavable Linkages for Spacer Modification This table is interactive. You can sort and filter the data.

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Carboxy-PEG2-phosphonic acid | - |

| Carboxy-PEG3-phosphonic acid | - |

| Carboxy-PEG4-phosphonic acid | - |

| PEG2-bis(phosphonic acid) | - |

| PEG3-bis(phosphonic acid) | - |

| PEG3-bis-(ethyl phosphonate) | - |

| PEG5-bis-(ethyl phosphonate) | - |

| Bromo-PEG-phosphonic acid diethyl ester | - |

| Bromo-PEG4-COOH | - |

| Valine-Citrulline | Val-Cit |

| Valine-Alanine | Val-Ala |

| Trimethyl phosphite | P(OCH₃)₃ |

| Triethyl phosphite | P(OCH₂CH₃)₃ |

| Tripropyl phosphite | P(O(CH₂)₂CH₃)₃ |

| Dibenzyl phosphite | - |

| Cathepsin B | - |

Chemical Reactivity and Functionalization Pathways of Carboxy Peg4 Phosphonic Acid Ethyl Ester

Carboxyl Group Activation and Conjugation Chemistry

The carboxylic acid moiety is a versatile functional handle that can be activated to react with a variety of nucleophiles, most commonly primary amines, to form stable covalent bonds. broadpharm.combroadpharm.com The hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the molecule, making it suitable for reactions in biological media. broadpharm.combroadpharm.comchempep.com

The most prevalent application of the carboxyl group on this linker is the formation of stable amide bonds with primary amines. broadpharm.combroadpharm.com This reaction is not spontaneous and requires the use of coupling agents to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine. nih.govmychemblog.com

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.comnih.govmychemblog.com

EDC Coupling: In this mechanism, the carboxylic acid attacks the carbodiimide (B86325) (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine to yield the desired amide. To improve efficiency and minimize side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable than the O-acylisourea but still highly reactive towards amines. nih.gov

HATU Coupling: HATU is a highly efficient coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.com In the presence of a non-nucleophilic base (like DIPEA), the carboxylate anion attacks HATU to form an active OAt-ester. commonorganicchemistry.com This activated ester then readily reacts with a primary amine to form the final amide product with high efficiency. mychemblog.comcommonorganicchemistry.com HATU is often preferred for more challenging couplings, including those with electron-deficient amines. nih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Additive Often Used | Key Features |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt or Sulfo-NHS | Water-soluble byproducts, widely used. nih.govresearchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Base (e.g., DIPEA) | High efficiency, rapid reaction rates, suitable for difficult couplings. nih.govmychemblog.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, DMAP | High reactivity, but byproduct (DCU) is insoluble in many organic solvents. nih.gov |

Esterification and Anhydride (B1165640) Formation for Diverse Conjugation

While amide bond formation is most common, the carboxyl group can also undergo other reactions for conjugation.

Esterification: The carboxylic acid can be reacted with alcohols to form ester bonds. This reaction is typically acid-catalyzed and can be reversible. nih.gov In the context of PEG linkers, the terminal hydroxyl groups of another PEG chain could react with the carboxyl group of Carboxy-PEG4-phosphonic acid ethyl ester, although this is less common than amine coupling. nih.govinterchim.fr The kinetics of esterification with PEG can be influenced by factors such as the molecular weight and viscosity of the PEG reagent. nih.gov

Anhydride Formation: Carboxylic acids can be converted into anhydrides, which are highly reactive acylating agents. mychemblog.com A mixed anhydride can be formed, for example, using isobutyl chloroformate. This activated intermediate can then react with amines or alcohols to form amides or esters, respectively. This pathway represents another method for activating the carboxyl group for conjugation. nih.gov

The true utility of a heterobifunctional linker like this compound lies in its capacity for orthogonal chemistry. nih.gov The term "orthogonal" refers to the ability to perform distinct chemical reactions on one functional group without affecting the other. acs.org

In this molecule, the carboxyl group can be selectively coupled to a primary amine using EDC or HATU chemistry while the ethyl-protected phosphonate (B1237965) group remains inert. broadpharm.combroadpharm.com Following this initial conjugation and subsequent purification, the phosphonate ethyl ester can be deprotected (as described in section 3.2) to reveal the free phosphonic acid. This newly available functional group can then be used for a second, different conjugation reaction, for example, to bind to metal oxide surfaces. This stepwise approach allows for the precise and controlled assembly of multivalent constructs, where different molecular entities are linked to a central PEG scaffold. nih.govnih.gov

Phosphonate Ester Reactivity and Conversion to Phosphonic Acid

The phosphonate ethyl ester group serves as a protected form of the phosphonic acid. broadpharm.com This protection is crucial for the orthogonal reactivity described above. The conversion of the ester back to the free phosphonic acid is a key step in many applications and is typically achieved through hydrolysis or specific dealkylation methods. nih.govnih.gov

Phosphonate esters are generally susceptible to hydrolysis, which cleaves the P-O ester bond to yield the phosphonic acid and the corresponding alcohol. nih.govwikipedia.org This process can be catalyzed by either acid or base. nih.govwikipedia.org

Acidic Hydrolysis: The hydrolysis of phosphonate esters can be performed using strong aqueous acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures. nih.gov The reaction proceeds in a stepwise manner, with one ester group being hydrolyzed first, followed by the second. Brønsted acids such as trifluoromethanesulfonic acid (TfOH) have also been shown to effectively catalyze the hydrolysis of various alkyl phosphonates to their corresponding phosphonic acids at high temperatures (e.g., 140 °C) in the presence of water. organic-chemistry.orgacs.org

Basic Hydrolysis: Alkaline hydrolysis is also a viable method for cleaving phosphonate esters. nih.govnih.gov Similar to acid hydrolysis, it involves a nucleophilic attack on the phosphorus atom.

The choice between acidic and basic hydrolysis often depends on the stability of the rest of the molecule to the reaction conditions. nih.gov

For molecules containing sensitive functional groups that might not withstand harsh acidic or basic hydrolysis, milder and more specific deprotection methods are required. The McKenna reaction is a well-established and popular method for the mild and efficient deprotection of alkyl phosphonate esters. nih.govnih.gov

The reaction utilizes bromotrimethylsilane (B50905) (BTMS) as the key reagent. nih.govresearchgate.net The mechanism involves two primary steps:

Silylation: The alkyl phosphonate ester is transformed into a bis(trimethylsilyl) ester intermediate through reaction with BTMS. nih.govdntb.gov.ua

Solvolysis: The resulting trimethylsilyl (B98337) ester is highly labile and is easily cleaved upon solvolysis (e.g., by adding methanol (B129727) or water) to yield the final phosphonic acid. nih.gov

The McKenna reaction is known for its high efficiency and mild conditions, often proceeding at moderate temperatures (e.g., 35 °C). researchgate.netbeilstein-journals.org However, potential side reactions, such as the cleavage of other ester groups within the molecule, can occur and must be considered during synthesis planning. nih.govbeilstein-journals.org This method is particularly valuable for deprotecting the ethyl phosphonate groups on this compound after the carboxyl end has been conjugated, preserving the integrity of the newly formed amide bond. researchgate.net

Interaction Mechanisms of Phosphonic Acid with Inorganic and Biological Surfaces

The phosphonic acid moiety of this compound serves as a robust anchoring group for a wide array of inorganic and biological surfaces. Its strong affinity and versatile binding chemistry make it a preferred choice for surface modification in materials science and biomedical engineering. The interaction is primarily governed by the deprotonated phosphonate group, which demonstrates a high affinity for metal ions and calcium-rich surfaces. mdpi.com

The phosphonic acid headgroup exhibits strong, stable binding to a variety of metal oxide surfaces. nih.gov This interaction is a result of the formation of durable bonds with surface metal atoms. Research on analogous long-chain organic acids has shown that phosphonic acids form the most stable films on substrates like stainless steel 316L and its constituent metal oxides (e.g., iron, nickel, chromium, and titanium oxides) when compared to sulfonic, carboxylic, or hydroxamic acids. nih.gov These phosphonic acid-based self-assembled monolayers (SAMs) are robust enough to remain intact even after sonication, indicating a very strong surface interaction. nih.gov The process involves the phosphonic acid coordinating to the metal oxide surface, often accompanied by deprotonation. researchgate.net This strong adsorption makes phosphonic acids effective for creating stable surface modifications on materials such as indium tin oxide, zinc oxide, and aluminum oxide. acs.orgnih.gov

Similarly, the phosphonate group has a pronounced affinity for hydroxyapatite (B223615) [Ca10(PO4)6(OH)2], the primary mineral component of bone and teeth. This interaction is central to applications in bone-targeting drug delivery and orthopedic implant surface modification. Studies on molecules like phosphoserine show that adsorption onto hydroxyapatite is a well-defined process that can be described by a Langmuirian model, where the molecule covers a significant portion of the adsorbent's surface area. capes.gov.br The covalent grafting of phosphonopropionic acid to hydroxyapatite nanoparticles further demonstrates the efficiency of the phosphonate anchor in creating stable, functionalized surfaces on apatite-based materials. conicet.gov.ar

| Organic Acid Headgroup | Substrate | Film Stability after Sonication | Reference |

|---|---|---|---|

| Phosphonic Acid | Stainless Steel 316L | Film remains intact | nih.gov |

| Phosphonic Acid | Iron Oxide (Fe₂O₃) | Film remains intact | nih.gov |

| Phosphonic Acid | Titanium Oxide (TiO₂) | Film remains intact | nih.gov |

| Sulfonic Acid | Stainless Steel 316L | Film remains intact | nih.gov |

| Carboxylic Acid | Stainless Steel 316L | Film remains intact | nih.gov |

| Carboxylic Acid | Iron Oxide (Fe₂O₃) | Film remains intact | nih.gov |

| Carboxylic Acid | Titanium Oxide (TiO₂) | Film removed after sonication | nih.gov |

The binding of the phosphonic acid group to surfaces is a complex process rooted in coordination chemistry. nih.gov The fully deprotonated phosphonate group (-PO₃²⁻) has three oxygen atoms available for binding, leading to several possible coordination modes with the metal centers on a substrate surface. nih.govresearchgate.net This variability allows the molecule to adapt to different surface lattice structures, but also makes the coordination chemistry less predictable than simpler anchors like thiols or carboxylates. researchgate.net

The primary coordination modes observed for phosphonic acids on metal oxide surfaces are:

Monodentate: One of the phosphonate oxygen atoms binds to a single metal atom on the surface.

Bidentate: Two phosphonate oxygen atoms bind to the surface. This can occur in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).

Tridentate: All three phosphonate oxygen atoms coordinate with surface metal atoms. nih.gov

Infrared (IR) spectroscopy is a key technique for identifying these binding modes. The disappearance of the P-O-H stretch and the observation of peaks corresponding to P-O and P=O stretches can indicate a bidentate coordination mode. nih.gov For example, on stainless steel, nickel, and titanium oxides, a bidentate bonding mode is commonly observed, while on iron oxides, both bidentate and tridentate modes have been reported. nih.gov The specific mode of binding is crucial as it dictates the orientation and packing density of the molecules in the self-assembled monolayer.

| Coordination Mode | Description | Typical Substrates | Reference |

|---|---|---|---|

| Monodentate | One phosphonate oxygen atom is bound to the surface. | Iron Oxide, Titanium Oxide, Stainless Steel, Nickel Oxide | nih.gov |

| Bidentate (Chelating/Bridging) | Two phosphonate oxygen atoms are bound to the surface. | ||

| Tridentate | Three phosphonate oxygen atoms are bound to the surface. |

Influence of the PEG4 Spacer on Reactivity and Molecular Presentation

The tetraethylene glycol (PEG4) spacer is not merely a passive linker; it fundamentally influences the chemical and physical properties of the entire molecule, affecting its reactivity, solubility, and interaction with its environment.

The PEG4 chain imparts significant steric hindrance, a phenomenon often referred to as the "steric shielding" effect. nih.gov The flexible ethylene (B1197577) oxide units can adopt numerous conformations, creating a dynamic, voluminous "conformational cloud" around the molecule. nih.gov This cloud acts as a physical barrier that can prevent or modulate the interaction of the terminal carboxyl group or the phosphonate anchor with surfaces and other molecules. nih.govrsc.org

The length of the PEG chain is a critical parameter. Longer PEG chains create a thicker, more effective protective layer. nih.gov This steric bulk can influence the binding affinity of the molecule for a target receptor or surface. nih.gov While providing a repellent effect at a distance, at very short ranges, interactions between PEG and proteins can become attractive. nih.gov Furthermore, the presence of the PEG chain can induce conformational changes in the molecule itself upon binding to ions, which can cause the polymer chain to fold. rsc.org Electronically, the hydrophilic PEG chain creates a hydrated layer, which can mask the charges on the molecule and prevent non-specific electrostatic interactions. nih.govnih.gov

| PEG Property | Effect | Consequence | Reference |

|---|---|---|---|

| Chain Length | Increased steric hindrance with longer chains. | Modulates binding affinity; provides a thicker protective layer. | nih.govnih.gov |

| Flexibility | Creates a dynamic "conformational cloud". | Acts as a physical shield; prevents aggregation. | nih.gov |

| Hydrophilicity | Binds water molecules to form a hydration layer. | Masks surface charges; improves solubility; prevents non-specific binding. | nih.govyoutube.com |

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to enhance the solubility and biocompatibility of various compounds. nih.govyoutube.com The PEG4 spacer in this compound confers these same advantages. Polyethylene glycol is highly hydrophilic, meaning it readily dissolves in water and aqueous buffers. youtube.com This property is crucial for ensuring that the molecule remains soluble and available for reaction, particularly in biological media. nih.govresearchgate.net

In biological or in vivo reaction environments, the PEG4 spacer dramatically improves biocompatibility. It creates a "stealth" effect by forming a hydration layer that masks the molecule from recognition by the immune system and reduces non-specific protein adsorption (opsonization). rsc.orgnih.govmdpi.com This prevention of opsonization is critical for applications like drug delivery, as it prevents the rapid clearance of the functionalized material by the mononuclear phagocyte system. rsc.orgdovepress.com By minimizing unwanted interactions and improving solubility, the PEG4 spacer ensures that the molecule can effectively reach and interact with its intended target in a complex reaction environment. nih.govdovepress.com

Advanced Research Applications and Methodologies Utilizing Carboxy Peg4 Phosphonic Acid Ethyl Ester

Strategies for Surface Functionalization and Biointerface Engineering

The ability to modify and control the properties of surfaces at the molecular level is crucial for the development of advanced biomaterials, biosensors, and medical implants. Carboxy-PEG4-phosphonic acid ethyl ester offers a powerful tool for such biointerface engineering due to its distinct terminal functionalities that can interact with different types of materials.

The phosphonic acid moiety of this compound serves as a robust anchor for attachment to a variety of inorganic substrates, particularly metal oxides. While the ethyl ester form can be adsorbed onto surfaces, hydrolysis of the ester to the corresponding phosphonic acid is typically performed to achieve strong, covalent-like bonds with the substrate. This process is especially effective on materials like titanium dioxide (TiO2), zirconium dioxide (ZrO2), and the native oxide layer of silicon. princeton.edursc.orgmdpi.comnih.gov

The interaction between the phosphonic acid group and the metal oxide surface results in the formation of a dense, self-assembled monolayer (SAM). This covalent attachment, forming P-O-metal bonds, provides a highly stable surface modification that can withstand harsh conditions. princeton.edunih.gov Physisorption, or the physical adsorption of the molecule onto the substrate without the formation of covalent bonds, can also occur, though it generally results in a less stable surface coating.

The choice of substrate significantly influences the packing and ordering of the resulting monolayer. The following table summarizes the types of inorganic substrates amenable to functionalization with phosphonic acid-terminated molecules.

| Substrate Material | Interaction with Phosphonic Acid | Resulting Surface Properties |

| Titanium Dioxide (TiO2) | Formation of stable P-O-Ti bonds | Biocompatible, resistant to corrosion |

| Zirconium Dioxide (ZrO2) | Strong covalent-like attachment | Thermally stable, chemically resistant |

| Silicon Dioxide (SiO2) | Formation of P-O-Si bonds | Electrically insulating, well-defined surface |

| Aluminum Oxide (Al2O3) | Strong adsorption and bond formation | Hard, wear-resistant surface |

The tetra(ethylene glycol) (PEG4) chain of this compound plays a critical role in modulating the properties of the functionalized surface. The hydrophilic and flexible nature of the PEG spacer creates a hydrated layer at the interface, which is highly effective in resisting the non-specific adsorption of proteins and other biomolecules. nih.gov This "stealth" property is crucial for applications where minimizing biofouling is essential, such as in medical implants and biosensors.

By creating a SAM of this compound on a substrate, researchers can transform a potentially bio-fouling surface into one that is biocompatible and protein-resistant. The terminal carboxylic acid group remains available for the subsequent, controlled immobilization of specific biomolecules. This allows for the precise engineering of the biointerface, where only the desired biological interactions are permitted.

The bifunctional nature of this compound makes it an ideal building block for the construction of multilayered and self-assembled structures through techniques like layer-by-layer (LbL) assembly. mdpi.comresearchgate.netdtu.dk In such a strategy, the phosphonic acid (after hydrolysis) end of the molecule can be anchored to a suitable substrate, presenting a surface of carboxylic acid groups.

This carboxyl-terminated surface can then be used to assemble the next layer of molecules through electrostatic interactions or covalent bonding. For instance, a positively charged polymer could be adsorbed onto the negatively charged carboxylate surface, or another molecule with a primary amine could be covalently attached using carbodiimide (B86325) chemistry. This process can be repeated to build up complex, multifunctional coatings with nanometer-scale precision.

Design of Bioconjugates and Supramolecular Assemblies

The ability to link different molecular entities with precision is fundamental to the design of advanced therapeutic and diagnostic agents. This compound serves as a versatile linker in the creation of such bioconjugates and supramolecular assemblies, bridging the gap between biological molecules and other functional moieties.

The terminal carboxylic acid of this compound is a key functional group for conjugation to biomolecules. This group can be readily activated to react with primary amines, which are abundant in proteins and peptides (at the N-terminus and on lysine side chains) and can be incorporated into synthetic oligonucleotides. biosynth.com

The most common method for this conjugation is the use of carbodiimide crosslinker chemistry, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. gbiosciences.comthermofisher.comresearchgate.net EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS or sulfo-NHS converts the O-acylisourea to a more stable amine-reactive NHS ester, which improves the efficiency of the conjugation reaction. gbiosciences.comthermofisher.com

The general scheme for this two-step conjugation process is as follows:

Activation of the carboxylic acid on this compound with EDC and NHS.

Reaction of the activated linker with the primary amine of the target biomolecule (protein, peptide, or oligonucleotide) to form a stable amide bond.

This method allows for the efficient and specific attachment of the PEG-phosphonate linker to a wide range of biological molecules.

This compound is a key component in the modular design of complex molecular systems, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comlabinsights.nlprecisepeg.comnih.govbiochempeg.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. nih.gov One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. labinsights.nl

The modular nature of PROTAC design allows for the systematic variation of the linker to optimize the degradation of a specific target protein. This compound, with its defined length and chemical handles, is a valuable building block in the construction of PROTAC libraries for drug discovery and development. nih.gov

Role as a PROTAC Linker in Targeted Protein Degradation Research

This compound serves as a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.cominvivochem.com PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. medchemexpress.com The structure of a PROTAC molecule is tripartite, consisting of two distinct ligands connected by a flexible linker. medchemexpress.com One ligand is designed to bind to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase.

The linker is a critical component that bridges these two ligands, and its chemical properties, such as length, rigidity, and hydrophilicity, significantly influence the efficacy and specificity of the resulting PROTAC. nih.gov this compound provides a short, hydrophilic PEG chain that can improve the solubility and cell permeability of the PROTAC molecule. Its heterobifunctional nature is key to its function; the carboxylic acid group can be readily coupled to an amine-containing ligand (e.g., on the E3 ligase binder), while the phosphonic acid ethyl ester provides a handle for conjugation to the POI-binding ligand, or vice-versa, through various bioconjugation strategies. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

| Feature | Description | Relevance in PROTAC Design |

| Backbone | Polyethylene Glycol (PEG) | Increases hydrophilicity and solubility of the PROTAC molecule in aqueous media. broadpharm.com |

| Functionality | Heterobifunctional | Contains two different reactive ends (Carboxylic Acid and Phosphonic Acid Ethyl Ester) allowing for sequential, controlled conjugation of the two distinct ligands (POI binder and E3 ligase binder). biosynth.com |

| Length | 4 PEG units | Provides a specific spatial distance and orientation between the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex. |

| Role | Linker | Covalently connects the two active ligands, forming the complete PROTAC molecule. medchemexpress.com |

Integration into Polymeric Architectures and Hydrogel Systems (as a Component)

The distinct chemical functionalities at either end of this compound make it a versatile building block for the synthesis of advanced polymers and hydrogel networks.

Copolymerization Strategies and Crosslinking Applications

As a heterobifunctional monomer, this compound can participate in polymerization reactions to create functional linear or branched copolymers. For instance, the carboxylic acid can be activated to react with amine or hydroxyl groups of other monomers in a step-growth polymerization process. The phosphonic acid group, in turn, can be incorporated into the polymer backbone or remain as a pendant group, imparting specific properties to the final material.

Engineering of Advanced Material Composites

The phosphonate (B1237965) moiety of this compound is particularly effective for engineering advanced composite materials through surface modification. Phosphonic acids and their esters are known to form strong, stable coordination bonds with various metal oxides. precisepeg.com This property is exploited to anchor the molecule, and by extension, larger polymeric structures, onto the surface of inorganic nanoparticles or films.

For example, PEG-phosphonates are used to modify the surface of materials like lithium lanthanum zirconium oxide (LLZO) for applications in solid-state batteries, improving interfacial contact and ionic conductivity. axispharm.com Similarly, they can be used to coat cerium oxide or other metallic nanoparticles, enhancing their stability and biocompatibility for biomedical applications. specificpolymers.com In these composites, the PEG chain provides a hydrophilic and biocompatible interface, while the phosphonate group acts as a robust anchor to the inorganic component. precisepeg.comspecificpolymers.com The terminal carboxylic acid group remains available for further functionalization, such as attaching bioactive molecules or integrating the nanoparticle composite into a larger polymer matrix. This strategy has been used to create highly dispersible quantum dot-polyethylene nanocomposites. nih.gov

| Application Area | Role of this compound | Key Functional Groups Involved | Resulting Material/System |

| Copolymerization | Heterobifunctional Monomer | Carboxylic acid, Phosphonic acid ethyl ester | Functionalized linear or branched polymers with PEG and phosphonate moieties. researchgate.net |

| Hydrogel Systems | Crosslinking Agent | Carboxylic acid, Phosphonic acid ethyl ester | Chemically crosslinked hydrogel networks with tunable mechanical and swelling properties. nih.gov |

| Material Composites | Surface Modifier / Anchoring Agent | Phosphonic acid ethyl ester | Surface-functionalized nanoparticles (e.g., metal oxides) with enhanced stability and biocompatibility. axispharm.comspecificpolymers.com |

Exploration in Chemical Probes and Diagnostic Reagent Design

The unique combination of a flexible hydrophilic spacer and two distinct chemical handles makes this compound a valuable component in the design of sophisticated chemical probes and diagnostic tools.

Development of Imaging Agents and Biosensors (Focus on Design Principles)

A key design principle in the development of certain imaging agents, particularly for magnetic resonance imaging (MRI) and positron emission tomography (PET), involves the chelation of metal ions. axispharm.com The phosphonate group is an effective metal ion chelator. precisepeg.comaxispharm.com By incorporating this compound into a larger molecular construct, the phosphonate end can serve as a docking site for paramagnetic or radioactive metal ions required for these imaging techniques.

The design of such a probe would typically involve:

Chelation Site : The phosphonate group serves as the anchor point for the metal ion.

Solubilizing Spacer : The PEG4 chain ensures aqueous solubility and biocompatibility, which is critical for in-vivo applications.

Targeting/Conjugation Handle : The terminal carboxylic acid allows for the covalent attachment of the entire probe to a targeting moiety, such as an antibody, peptide, or small molecule, that can direct the imaging agent to a specific tissue or cell type.

This modular design allows for the creation of targeted contrast agents where the imaging signal is localized to areas of interest, enhancing diagnostic accuracy.

Creation of Affinity Reagents for Biochemical Research

Affinity reagents are molecules designed to bind specifically to a target molecule, enabling its detection, purification, or quantification. The heterobifunctional structure of this compound is well-suited for creating such reagents. biosynth.com

The carboxylic acid terminus can be used to immobilize the molecule onto a solid support, such as chromatography beads or a microarray surface, through the formation of a stable amide bond. broadpharm.com The other end of the molecule, featuring the phosphonate ethyl ester, can then be modified or used directly to interact with a target molecule. For example, the phosphonate could serve as a binding group for certain metal-binding proteins or be chemically converted to attach a known ligand. This creates an affinity matrix where the PEG linker acts as a flexible spacer arm, holding the ligand away from the surface of the support to minimize steric hindrance and facilitate optimal binding with the target protein from a complex biological sample.

Analytical and Spectroscopic Characterization of Carboxy Peg4 Phosphonic Acid Ethyl Ester and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural verification of Carboxy-PEG4-phosphonic acid ethyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecule's carbon-proton framework and the connectivity of its functional groups.

¹H NMR and ¹³C NMR are fundamental for mapping the structure of this compound. Each proton and carbon atom in a unique chemical environment generates a distinct signal, or resonance, in the NMR spectrum. The position of this signal (chemical shift) is highly informative about the atom's local electronic environment.

In ¹H NMR, the protons of the polyethylene (B3416737) glycol (PEG) backbone typically appear as a prominent signal around 3.65 ppm. nih.gov Protons on carbons adjacent to the ester's alkoxide oxygen are deshielded and resonate further downfield, expected in the 3.5-4.5 ppm range. libretexts.org Protons alpha to the carbonyl group of the carboxylic acid are anticipated to appear in the 2.0-3.0 ppm region. libretexts.org The highly deshielded carboxylic acid proton itself is expected as a broad singlet far downfield, often around 12 δ. pressbooks.pub

In ¹³C NMR, the carbonyl carbon of the carboxylic acid group is highly deshielded, with a characteristic chemical shift in the range of 170-185 ppm. libretexts.org The carbons within the PEG ether backbone typically resonate between 60-80 ppm. oregonstate.edu Carbons directly attached to the ester's oxygen atom also fall within this range, generally between 50-90 ppm. libretexts.orgwisc.edu

The expected chemical shifts for the primary carbon and proton environments are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar functional groups.

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Carboxylic Acid | -COOH | 170 - 185 | Deshielded carbonyl carbon. pressbooks.publibretexts.org |

| -COOH | ~12 | Acidic proton, subject to hydrogen bonding. pressbooks.pub | |

| Ethyl Ester | -O-CH₂-CH₃ | ~60 | Carbon adjacent to electronegative oxygen. libretexts.org |

| -O-CH₂-CH₃ | ~14 | Terminal methyl carbon. libretexts.org | |

| PEG Backbone | -O-CH₂-CH₂-O- | ~70 | Repeating ether carbons. oregonstate.edu |

| -O-CH₂-CH₂-O- | ~3.6 | Repeating ether protons. nih.govrsc.org | |

| Phosphonate (B1237965) | -CH₂-P | 20 - 35 | Carbon adjacent to phosphorus. |

| -O-CH₂-CH₃ | ~62 | Carbon adjacent to phosphonate ester oxygen. |

³¹P NMR is a highly specific and sensitive technique for detecting and characterizing phosphorus-containing compounds. huji.ac.il Since this compound contains a single phosphorus atom within its phosphonate moiety, its ³¹P NMR spectrum is expected to show a single, sharp peak. huji.ac.il The chemical shift of this peak provides direct confirmation of the phosphonate group's presence. For diethyl phosphonate, a structurally related compound, the chemical shift appears around 7-8 ppm. spectrabase.com The precise chemical shift for the title compound would confirm the electronic environment around the phosphorus nucleus.

While 1D NMR spectra identify the types of chemical environments, two-dimensional (2D) NMR experiments are crucial for confirming the molecule's structural assembly by revealing how these different parts are connected.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity through the ethyl groups of the ester and along the PEG backbone. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It provides an unambiguous link between the proton signals and the carbon signals of the atoms they are attached to, confirming the assignments made in the 1D spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is invaluable for piecing together the entire molecular structure. For instance, it would show correlations from the protons on the carbons adjacent to the ester oxygen back to the carbonyl carbon, and from the PEG chain protons to the carbons of the terminal carboxylic acid and phosphonate groups, thus confirming the linkage of all functional parts. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and its conjugates, as well as for assessing sample purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. libretexts.orgpharmacy180.com This high precision allows for the confident determination of the elemental composition of a molecule. libretexts.orgfiveable.me For this compound, with a molecular formula of C₁₅H₃₁O₉P, the calculated exact mass is 386.17056 Da. libretexts.org An HRMS measurement yielding a mass that matches this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula and serve as a stringent test of the compound's identity and purity. fiveable.melibretexts.org

Table 2: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₃₁O₉P | nih.gov |

| Average Molecular Weight | 386.38 g/mol | libretexts.org |

| Exact Mass (for HRMS) | 386.17056 Da | libretexts.org |

When this compound is used as a linker to conjugate with other molecules, such as proteins or peptides, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for characterization. nih.govenovatia.com

The process involves several key steps:

LC Separation : High-Performance Liquid Chromatography (HPLC) first separates the reaction mixture. nih.gov This allows the PEGylated conjugate to be isolated from unreacted protein, excess PEG linker, and other impurities. nih.gov

Mass Determination (MS1) : The eluting components are introduced into the mass spectrometer. An initial mass spectrum (MS1) determines the total molecular weight of the intact conjugate. sciex.com This allows for the determination of the degree of PEGylation—that is, how many linker molecules have attached to the target protein. enovatia.comnih.gov

Fragmentation (MS/MS) : In the tandem mass spectrometry step (MS/MS), ions of the conjugate selected from the MS1 scan are fragmented. The resulting fragment ions provide structural information, which can be used to identify the specific sites of conjugation on the protein (e.g., which amino acid residue the linker has attached to). nih.govenovatia.com This is a critical parameter for ensuring the consistency and function of the final bioconjugate. enovatia.com

LC-MS/MS is also a powerful tool for the quantitative analysis of PEGylated molecules in biological samples, which is essential for understanding their in vivo behavior. acs.org

Chromatographic Techniques for Purification and Analytical Separation

Chromatography is indispensable for the purification of this compound after synthesis and for the analysis of its conjugates. These methods separate molecules based on their physicochemical properties, such as size, charge, and polarity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of PEGylated compounds like this compound. researchgate.net Due to the molecule's distinct functional groups—a terminal carboxylic acid and a phosphonic acid ethyl ester—several HPLC modes can be effectively utilized.

Ion-Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. The terminal carboxylic acid group of this compound is negatively charged at neutral or basic pH, allowing it to bind to an anion-exchange column. This technique is particularly useful for purifying the final product from uncharged or positively charged impurities. Furthermore, after conjugation to biomolecules like proteins, IEX can separate positional isomers, as the site of PEGylation can alter the protein's surface charge distribution. nih.gov

Porous Graphitic Carbon (PGC) Chromatography : PGC columns offer a unique stationary phase for separating highly polar and structurally related compounds. This method has proven effective for the separation of various phosphonic acids and could be applied to analyze this compound and its potential isomers or degradation products. researchgate.net

A typical HPLC analysis would involve dissolving the sample in a suitable solvent and injecting it into the system, with detection commonly performed using UV-Vis spectroscopy or mass spectrometry (MS) for enhanced specificity and identification. researchgate.netresearchgate.net

Table 1: HPLC Methods for Analysis of this compound

| HPLC Mode | Principle of Separation | Stationary Phase Example | Application for this compound |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Polarity/Hydrophobicity | C8 or C18 silica (B1680970) | Purity assessment, separation from starting materials, analysis of conjugates. |

| Anion-Exchange (AEX-HPLC) | Net negative charge | Quaternary ammonium (B1175870) (Q-type) | Purification based on the carboxylate group, separation of protein conjugates. |

| Porous Graphitic Carbon (PGC) | Polarity and structural isomerism | Porous Graphitic Carbon | High-resolution separation of isomers and related phosphonic acid species. researchgate.net |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. wikipedia.orgyoutube.com For a defined PEG linker like this compound, GPC is crucial for quality control to confirm the correct chain length and to ensure a narrow molecular weight distribution, or low polydispersity index (Đ). wikipedia.org

The principle of GPC involves separating molecules based on their hydrodynamic volume as they pass through a column packed with porous gel beads. youtube.com Larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. youtube.comyoutube.com

In the context of this compound, GPC analysis would confirm that the product consists predominantly of the intended PEG4 species, separating it from any shorter (e.g., PEG3) or longer (e.g., PEG5) chain impurities that may arise during synthesis. It is also highly effective in analyzing the increase in hydrodynamic radius after the molecule is conjugated to proteins or nanoparticles. obrnutafaza.hr

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful non-destructive methods for identifying functional groups within a molecule. bldpharm.com They are essential for confirming the structure of this compound and for monitoring its reactions, such as conjugation or surface grafting.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum provides a unique "fingerprint" of the molecule. Key characteristic absorption bands for this compound would include:

C-O-C stretch: A strong, broad band around 1100 cm⁻¹, characteristic of the ether linkages in the PEG backbone. mdpi.com

C=O stretch: A sharp, strong band around 1730-1740 cm⁻¹ from the carboxylic acid group.

O-H stretch: A very broad band in the range of 2500-3300 cm⁻¹, also from the carboxylic acid group.

P=O stretch: A strong band typically found in the 1200-1260 cm⁻¹ region, characteristic of the phosphonate group. mdpi.com

P-O-C stretch: Bands associated with the phosphonic acid ester linkage, often appearing in the 1000-1050 cm⁻¹ region. nist.gov

C-H stretch: Bands in the 2850-2950 cm⁻¹ region from the methylene (B1212753) groups of the PEG chain. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. Key Raman signals would include:

CH₂ twist and rock: Bands in the 1220-1300 cm⁻¹ and 800-950 cm⁻¹ regions, respectively, are characteristic of the PEG chain. researchgate.net

C-H stretch: A very strong and characteristic band for PEG is observed around 2886 cm⁻¹. researchgate.netresearchgate.net

C-C stretch: The conformation of the PEG chain can be probed by bands in the 1480-1500 cm⁻¹ region. researchgate.net The phosphonate and carboxyl groups would also have characteristic Raman signals, although they might be weaker compared to the strong PEG signals. This technique is particularly useful for monitoring reactions in aqueous solutions, where IR is often hampered by water absorption. nih.gov

Table 2: Key Vibrational Spectroscopy Peaks for Functional Group Identification

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| PEG Backbone (C-O-C) | Ether Stretch | ~1100 (Strong, Broad) mdpi.com | ~1130 researchgate.net |

| Carboxylic Acid (C=O) | Carbonyl Stretch | ~1735 (Strong, Sharp) | Weak signal |

| Carboxylic Acid (O-H) | Hydroxyl Stretch | 2500-3300 (Very Broad) | Not prominent |

| Phosphonate (P=O) | Phosphoryl Stretch | 1200-1260 (Strong) mdpi.com | Observable |

| Phosphonate Ester (P-O-C) | Ester Stretch | 1000-1050 nist.gov | Observable |

| Alkane Chain (C-H) | Methylene Stretch | 2850-2950 researchgate.net | ~2886 (Strong) researchgate.net |

Surface-Specific Analytical Methods for Characterizing Adsorption and Grafting

When this compound is used to modify surfaces, specialized techniques are required to analyze the resulting thin film or self-assembled monolayer (SAM). These methods provide information on elemental composition, chemical bonding at the interface, and surface morphology.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a surface. eag.com It is ideal for confirming the successful grafting of this compound onto a substrate, such as a metal oxide.

An XPS analysis of a surface modified with this molecule would involve:

Survey Scan: A wide binding energy scan to identify all elements present on the surface. The detection of Carbon (C), Oxygen (O), and Phosphorus (P) would provide initial evidence of successful grafting. eag.comresearchgate.net

High-Resolution Scans: Detailed scans of the C 1s, O 1s, and P 2p regions provide chemical state information.

The C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H bonds, C-O ether bonds from the PEG chain, and O-C=O from the carboxyl group. mdpi.com

The O 1s spectrum will show contributions from the C-O-C ether, the P=O and P-O-C of the phosphonate, and the C=O of the carboxyl group. mdpi.com

The P 2p spectrum is a definitive indicator of the phosphonate headgroup's presence and its interaction with the surface. Binding energies for phosphorus 2p and 2s photoelectrons are expected around 133-134 eV and 191 eV, respectively. researchgate.net Shifts in these binding energies can indicate the formation of covalent bonds (e.g., M-O-P) between the phosphonic acid and a metal oxide surface. mdpi.comresearchgate.net

Table 3: Representative XPS Binding Energies for Surface Characterization

| Element (Core Level) | Functional Group | Approximate Binding Energy (eV) | Significance |

|---|---|---|---|

| C 1s | C-C, C-H | ~285.0 | Aliphatic carbon in PEG chain |

| C 1s | C-O (Ether) | ~286.5 | Confirms presence of PEG backbone researchgate.net |

| C 1s | O-C=O (Carboxyl) | ~289.0 | Confirms presence of carboxyl terminus |

| P 2p | R-PO₃ | 133.0 - 134.0 | Definitive evidence of phosphonate headgroup researchgate.net |

| P 2s | R-PO₃ | ~191.0 | Confirmatory phosphorus peak researchgate.net |

| O 1s | P=O | 531.0 - 532.0 | Oxygen in the phosphonate group mdpi.com |

| O 1s | M-O-P | ~531.5 | Indicates covalent bond to metal oxide surface |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. mdpi.com It is used to visualize the morphology, roughness, and homogeneity of the layer formed by this compound on a substrate.

By scanning a sharp tip attached to a cantilever across the surface, AFM can:

Assess Surface Coverage: Determine whether the molecule forms a complete, uniform monolayer or aggregates into islands. nih.gov

Measure Surface Roughness: Quantify changes in surface roughness before and after modification. A successful, well-ordered self-assembled monolayer (SAM) typically results in a very smooth surface. researchgate.netmdpi.com

Characterize Film Thickness: In "scratching" experiments, the AFM tip can be used to remove a portion of the molecular layer, allowing for the measurement of the layer's height.

Probe Nanomechanical Properties: Advanced AFM modes can measure properties like adhesion and stiffness, providing insight into the packing density of the grafted molecules. mdpi.com

For example, AFM imaging could compare a bare titanium oxide surface with one modified by the phosphonic acid-terminated PEG. The images would reveal how the molecules assemble, confirming the formation of a uniform coating, which is critical for applications requiring consistent surface properties. mdpi.comnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique utilized to quantitatively measure the binding kinetics between a ligand (typically immobilized on a sensor chip) and an analyte (flowed over the surface). researchgate.net This method allows for the real-time determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₓ), which is calculated from the ratio of kₔ to kₐ. youtube.com The primary output of an SPR experiment is a sensorgram, a plot of response units (RU) versus time that visualizes the association and dissociation phases of the interaction. youtube.com

In the context of conjugates derived from "this compound," SPR is an invaluable tool for characterizing their binding affinity and kinetics to a specific biological target, such as a protein or receptor. For a hypothetical study, a target protein would typically be immobilized on the sensor chip surface. The "this compound" conjugate, acting as the analyte, is then injected at various concentrations over the chip surface. The hydrophilic polyethylene glycol (PEG) linker is intended to enhance the solubility and minimize non-specific binding of the conjugate, thereby providing a clearer assessment of the specific interaction. nih.gov